The compound 5,6,7,8-Tetrahydroquinolin-5-ol and its derivatives have garnered significant interest in the field of medicinal chemistry due to their potential therapeutic applications. Research has been conducted to explore the synthesis, mechanism of action, and applications of these compounds in various domains, including the treatment of Alzheimer's disease, gastric ulcer prevention, antidepressant activity, and as selective antagonists for different receptors.
The design and synthesis of 5-amino-5,6,7,8-tetrahydroquinolinones as acetylcholinesterase inhibitors represent a promising approach for the treatment of Alzheimer's disease. These compounds have been shown to be active in reversing scopolamine-induced memory impairment, suggesting their potential utility in cognitive disorders1.
A number of 5,6,7,8-tetrahydroquinoline derivatives have been found to be potent inhibitors of basal gastric secretion and to afford protection against gastric erosions in animal models. The antiulcer and antisecretory activities of these compounds have been attributed to the presence of a pyridine nitrogen and a primary or secondary thioamide26.
The antidepressant activity of 5-aryl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ols has been evaluated, with some derivatives demonstrating pharmacological activity comparable to imipramine, a well-known antidepressant3.
Tetrahydroisoquinoline derivatives have been explored as selective antagonists for various receptors, including TRPM8, which is implicated in prostate cancer, and the orexin 1 receptor, which is associated with drug addiction78. The selective antagonism of these receptors offers a targeted approach for the treatment of these conditions.
The synthesis of enantiomerically pure 5,6,7,8-tetrahydroquinoline derivatives has been achieved through methods such as lipase-catalyzed kinetic acetylation, which is crucial for the development of compounds with specific pharmacological properties5.
Tetrahydroquinoline-based tricyclic amines have been synthesized as potent and selective agonists of the 5-HT2C receptor, which is a target for various central nervous system disorders10.
5,6,7,8-Tetrahydroquinolin-5-ol falls under the category of heterocyclic compounds, specifically within the quinoline derivatives. Quinoline itself is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The modification of this structure by saturation and hydroxylation leads to various derivatives with distinct chemical properties and biological activities.
The synthesis of 5,6,7,8-tetrahydroquinolin-5-ol can be achieved through several methods:
The molecular structure of 5,6,7,8-tetrahydroquinolin-5-ol consists of:
5,6,7,8-Tetrahydroquinolin-5-ol can participate in various chemical reactions:
The mechanism of action for 5,6,7,8-tetrahydroquinolin-5-ol is primarily linked to its interactions with biological systems:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the identity and purity of synthesized compounds .
The applications of 5,6,7,8-tetrahydroquinolin-5-ol span several fields:
5,6,7,8-Tetrahydroquinolin-5-ol (CAS: 194151-99-0) possesses the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol. Its structure comprises a quinoline nucleus saturated across the pyridine ring’s C5-C8 positions, with a hydroxyl group stereogenically positioned at C5, creating a chiral center. This distinguishes it from the isomeric 5,6,7,8-tetrahydroquinolin-8-ol (CAS: 14631-46-0), where the hydroxyl resides at C8 [5] [7] [9]. The compound typically manifests as a yellow-to-white solid with a melting point of 83–86°C [5]. Key spectroscopic identifiers include:
Stereochemistry critically influences its reactivity and biological interactions. The C5 chirality enables enantioselective synthesis, often resolved via enzymatic methods like Candida antarctica lipase-mediated dynamic kinetic resolution [3] . Computational studies suggest a puckered conformation in the saturated ring, enhancing stereoelectronic effects for nucleophilic reactions at C5.
Table 1: Fundamental Properties of 5,6,7,8-Tetrahydroquinolin-5-ol
Property | Value/Description |
---|---|
CAS Registry Number | 194151-99-0 |
Molecular Formula | C₉H₁₁NO |
Molecular Weight | 149.19 g/mol |
Physical State | Yellow to white solid |
Melting Point | 83–86°C |
Key Stereocenter | C5 (chiral) |
IUPAC Name | 5,6,7,8-tetrahydroquinolin-5-ol |
Tetrahydroquinoline chemistry emerged prominently in the mid-20th century, driven by interest in alkaloid synthesis. Early routes to 5,6,7,8-tetrahydroquinolin-5-ol relied on multistep reductions or cyclization of functionalized anilines. A seminal 1976 Perkin Transactions paper documented lithiation-trapping at C8 of tetrahydroquinoline, though C5-functionalized variants remained challenging [8]. The 1990s–2000s saw advancements via regioselective nitrosation-reduction sequences, enabling direct access to C5-hydroxylated derivatives but with limited stereocontrol .
A paradigm shift occurred with the adoption of biocatalytic resolution. By the 2020s, optimized protocols using Candida antarctica lipase achieved >98% enantiomeric excess (ee) via dynamic kinetic resolution of racemic precursors—overcoming yield and purity limitations of classical methods [3]. Concurrently, transition-metal-catalyzed hydrogenation of quinolin-5-ols provided efficient access to saturated analogues [3]. This evolution reflects broader trends in heterocyclic synthesis: from non-selective stoichiometric reactions toward atom-economical, enantioselective catalysis.
As a privileged scaffold, 5,6,7,8-tetrahydroquinolin-5-ol mirrors structural motifs in bioactive alkaloids. Its reduced quinoline core features in antimalarial (e.g., primaquine analogues) and cytotoxic natural products (e.g., ammosamides) [6]. Semi-synthetic derivatives exploit this backbone for enhanced bioactivity:
Log P values (3.72–4.35) align with Lipinski’s rule, favoring drug-likeness and membrane permeability [6]. This balance of hydrophobicity/hydrophilicity underpins its utility in medicinal chemistry.
Table 2: Representative Bioactive Derivatives and Activities
Derivative Class | Biological Activity | Key Example |
---|---|---|
Schiff Bases (Imines) | Antiproliferative (IC₅₀: 16–95 μM) | Compound 3a vs. A2780 ovarian cells |
Chiral Diamines (CAMPY) | Ligands for asymmetric catalysis | RhCp* complexes for ATH |
Amino-THQ (TIQ-15) | CXCR4 antagonism (IC₅₀: 6.25 nM) | Anti-HIV/cancer metastasis candidate |
Medicinal Applications
Derivatives exhibit mechanism-driven anticancer effects, particularly in ROS induction and mitochondrial targeting. In ovarian carcinoma (A2780), the derivative (R)-5a depolarizes mitochondrial membranes and elevates cellular ROS, triggering apoptosis [6]. Tetrahydroisoquinoline-based drugs (e.g., trabectedin) further validate this scaffold’s pharmaceutical relevance [3] . The compound’s role as a precursor to proteasome inhibitors (e.g., QCBT7, IC₅₀: 0.6 μM in HCT-116) highlights its potential in targeted oncology [6].
Catalytic Applications
Chiral diamine ligands derived from 5,6,7,8-tetrahydroquinolin-5-ol—notably (R)-CAMPY and (R)-Me-CAMPY—enable asymmetric transfer hydrogenation (ATH) of cyclic imines. Rhodium complexes (e.g., C3/C4) achieve up to 69% ee and 99% conversion in reducing dihydroisoquinolines to alkaloid precursors (Table 3) [3]. Advantages over classical Noyori-Ikariya catalysts include:
This positions tetrahydroquinoline-based ligands as sustainable alternatives for enantioselective amine synthesis.
Table 3: Catalytic Performance of THQ-Derived Complexes in Imine Reduction
Catalyst | Additive | H-Donor | Conversion (%) | ee (%) | Conditions |
---|---|---|---|---|---|
C3 | None | HCOOH/TEA (1.1:1) | 49 | 69 | H₂O/MeOH (1:1), 30°C, 18 h |
C3 | La(OTf)₃ | HCOOH/TEA (1.1:1) | 95 | 69 | H₂O/MeOH (1:1), 30°C, 18 h |
C4 | None | HCOOH/TEA (1.1:1) | 60 | 57 | H₂O/MeOH (1:1), 30°C, 18 h |
C4 | La(OTf)₃ | HCOOH/TEA (1.1:1) | 95 | 60 | H₂O/MeOH (1:1), 30°C, 18 h |
Core Insight: The synergy between chiral topology and electronic modulation makes 5,6,7,8-tetrahydroquinolin-5-ol indispensable for innovations in asymmetric synthesis and targeted therapeutics. Future directions include enzyme-inspired catalysts and fragment-based drug design leveraging its privileged structure.
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: